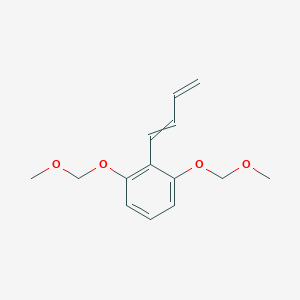
2-(Buta-1,3-dien-1-yl)-1,3-bis(methoxymethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Buta-1,3-dien-1-yl)-1,3-bis(methoxymethoxy)benzene is an organic compound characterized by the presence of a butadiene group and two methoxymethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Buta-1,3-dien-1-yl)-1,3-bis(methoxymethoxy)benzene typically involves the reaction of functionalized vinyl phosphates with organometallic reagents. For instance, the reaction of vinyl phosphates with aryllithium reagents can smoothly convert the vinyl phosphates into trisubstituted buta-1,3-dienes . The reaction conditions often include the use of dry solvents and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as palladium or nickel may be employed to facilitate the cross-coupling reactions required for the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Buta-1,3-dien-1-yl)-1,3-bis(methoxymethoxy)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds in the butadiene group to single bonds, forming saturated derivatives.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted alkenes, ketones, and saturated hydrocarbons, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Buta-1,3-dien-1-yl)-1,3-bis(methoxymethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Buta-1,3-dien-1-yl)-1,3-bis(methoxymethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The butadiene group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxymethoxy groups may enhance the compound’s solubility and stability, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound has similar structural features and biological activities.
1,4-Diarylbuta-1,3-dienes: These compounds share the butadiene group and are used in similar applications.
Uniqueness
2-(Buta-1,3-dien-1-yl)-1,3-bis(methoxymethoxy)benzene is unique due to the presence of both the butadiene group and the methoxymethoxy groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
120989-82-4 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-buta-1,3-dienyl-1,3-bis(methoxymethoxy)benzene |
InChI |
InChI=1S/C14H18O4/c1-4-5-7-12-13(17-10-15-2)8-6-9-14(12)18-11-16-3/h4-9H,1,10-11H2,2-3H3 |
InChI Key |
YPAPIIWZUMZXJW-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C(=CC=C1)OCOC)C=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane](/img/structure/B14280414.png)
![Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-](/img/structure/B14280421.png)
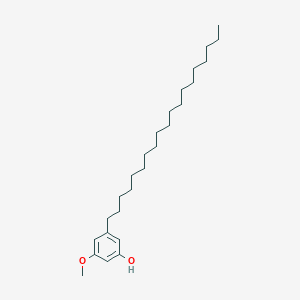
![2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14280424.png)
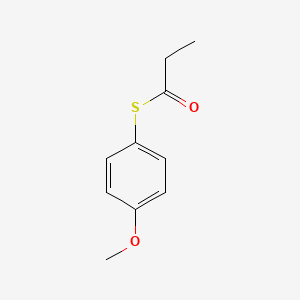
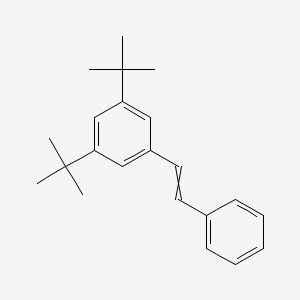
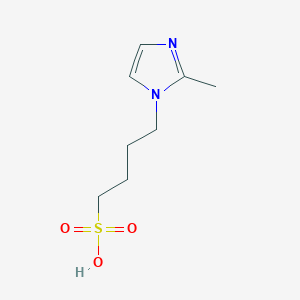


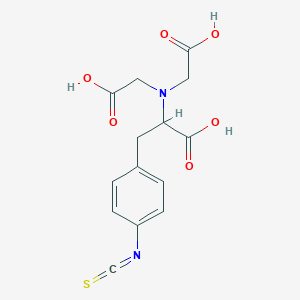
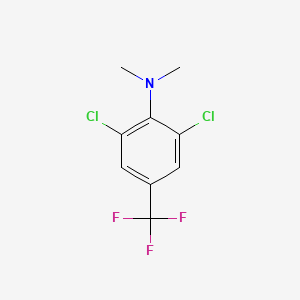
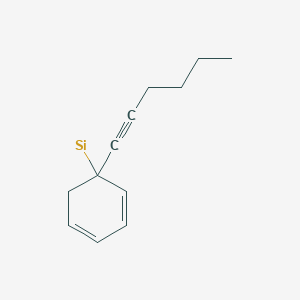
![(2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14280476.png)
![2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene](/img/structure/B14280485.png)
